![molecular formula C18H20N4O B2418074 6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 337500-40-0](/img/no-structure.png)

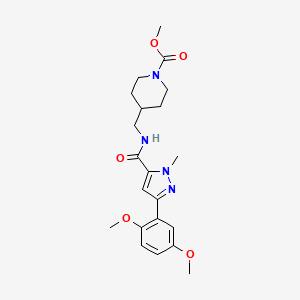

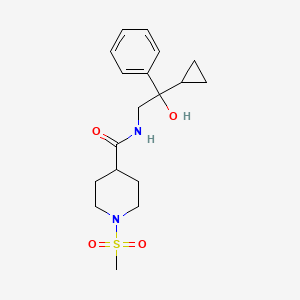

6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, which includes two nitrogen atoms at positions 1 and 2 and three carbon atoms .

Synthesis Analysis

Pyrazole derivatives can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one example, the catalytic activity of AC-SO3H was investigated for the synthesis of a similar compound .Molecular Structure Analysis

In a similar molecule, the pyrazole ring A is almost coplanar to the fused pyran ring B (dihedral angle 2.99 (5)°), whereas it forms a dihedral angle 13.52 (8)° with phenyl ring C .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Scientific Research Applications

Synthesis of New Compounds

This compound can be used in the synthesis of new compounds. For example, a series of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles was synthesized . The reaction of these compounds with dimethyl chloroethynylphosphonate yielded a series of new dimethyl (8-cyano-7-aryl-5-thioxo-5,6-dihydroimidazo [1,2- c ]pyrimidin-2-yl)phosphonates .

Creation of New Dyes

Compounds containing a pyrimidine moiety, like the one , are promising objects for the creation of new dyes .

Solar Energy Materials

These compounds also have potential applications in materials for solar energy .

Energy-Rich Substances

They can be used in the creation of energy-rich substances .

Drug Design

Nitrogenous heterocyclic compounds, like this one, are of great interest to researchers studying biological activity. These fragments have proven themselves to be effective scaffolds in drug design .

Biological Activity Prediction

The prediction of biological activity using the PASS software package showed that the resulting 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles are moderately likely to exhibit activity as apoptosis agonists .

Safety And Hazards

Future Directions

The field of organic synthesis has witnessed a remarkable paradigm shift towards sustainability and environmental consciousness. This transformation is illustrated by the emergence of green chemistry, which advocates for the development of eco-friendly and resource-efficient synthetic methodologies . The goal of this chapter is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile' involves the condensation of 2-pentanone, benzaldehyde, malononitrile, and hydrazine hydrate to form the pyrazole ring, followed by cyclization with ethyl acetoacetate to form the pyrano ring. The resulting compound is then reacted with ammonia to introduce the amino group and the pentyl group is introduced through alkylation with 1-bromopentane. Finally, the carbonitrile group is introduced through reaction with potassium cyanide.", "Starting Materials": [ "2-pentanone", "benzaldehyde", "malononitrile", "hydrazine hydrate", "ethyl acetoacetate", "ammonia", "1-bromopentane", "potassium cyanide" ], "Reaction": [ "Condensation of 2-pentanone, benzaldehyde, malononitrile, and hydrazine hydrate to form the pyrazole ring", "Cyclization with ethyl acetoacetate to form the pyrano ring", "Reaction with ammonia to introduce the amino group", "Alkylation with 1-bromopentane to introduce the pentyl group", "Reaction with potassium cyanide to introduce the carbonitrile group" ] } | |

CAS RN |

337500-40-0 |

Product Name |

6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

Molecular Formula |

C18H20N4O |

Molecular Weight |

308.385 |

IUPAC Name |

6-amino-4-pentan-2-yl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

InChI |

InChI=1S/C18H20N4O/c1-3-7-11(2)14-13(10-19)17(20)23-18-15(14)16(21-22-18)12-8-5-4-6-9-12/h4-6,8-9,11,14H,3,7,20H2,1-2H3,(H,21,22) |

InChI Key |

QHLXGBMYFXBSJF-UHFFFAOYSA-N |

SMILES |

CCCC(C)C1C(=C(OC2=NNC(=C12)C3=CC=CC=C3)N)C#N |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)-6-nitrobenzoic acid](/img/structure/B2417991.png)

![1-(4-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2417997.png)

![6-[[4-(4-chlorophenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2417998.png)

![2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2418010.png)

![7-(4-methoxyphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2418011.png)